molecular formula C11H11BrN2 B3048299 1-Benzyl-1-pyrazinium Bromide CAS No. 163800-97-3

1-Benzyl-1-pyrazinium Bromide

Cat. No.: B3048299
CAS No.: 163800-97-3
M. Wt: 251.12 g/mol
InChI Key: YVAGLNLCWGCFDS-UHFFFAOYSA-M
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Description

1-Benzyl-1-pyrazinium Bromide is a chemical compound with the molecular formula C11H11BrN2 and a molecular weight of 251.12244 g/mol It is a quaternary ammonium salt derived from pyrazine, featuring a benzyl group attached to the nitrogen atom of the pyrazine ring

Preparation Methods

The synthesis of 1-Benzyl-1-pyrazinium Bromide typically involves the reaction of pyrazine with benzyl bromide under specific conditions. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent, with benzoyl peroxide as a catalyst . The reaction proceeds through the bromination of the benzyl group, followed by the formation of the quaternary ammonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-1-pyrazinium Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-1-pyrazinium Bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-1-pyrazinium Bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-1-pyrazinium Bromide can be compared with other similar compounds, such as:

    1-Benzyl-1-methylpyrazinium Bromide: Similar structure but with a methyl group instead of a hydrogen atom on the pyrazine ring.

    1-Benzyl-4-methylpyrazinium Bromide: Features a methyl group at the 4-position of the pyrazine ring.

    1-Benzyl-1-pyridinium Bromide: Contains a pyridine ring instead of a pyrazine ring

Properties

IUPAC Name

1-benzylpyrazin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2.BrH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAGLNLCWGCFDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=NC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541456
Record name 1-Benzylpyrazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163800-97-3
Record name 1-Benzylpyrazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As a difunctional resin, a diglycidylether of bisphenol A (hereinafter referred to as “DGEBA”) type epoxy resin, in a greater detail, “LY 556” manufactured by Ciba-Geigy AG and “YD-128” manufactured by Kukdo Chemicals were used. As a cycloaliphatic difunctional resin (hereinafter referred to as “CAE”), an epoxy resin “ERL 4221” manuafactured by Union Carbide Company was used. As a trifunctional resin, “Tactix 742” manufactured by Dow Chemicals and “YH 300” manufactured by Kukdo chemicals were used. As a tetrafunctional epoxy resin, “MY720” manufactured by Ciba-Geigy AG, was used. The latent cationic curing agent (the latent cationic curing agent containing a hexafluoroantimonate) was synthesized by the use of benzyl bromide, pyrazine and pyridine as starting materials (Y. C. Kim, S. J. Park, and J. R. Lee, Polymer J., 29, 759 (1997)). More particularly, for example, the method for synthesizing Sb-A type curing agent was explained as follows. To a 250 ml flask equipped with a stirrer, 60 g (20 mmol) of pyrazine and 7.30 g (42.7 mmol) of benzyl bromide were charged and reacted by mixing them at room temperature for 24 hours. Subsequently, the reaction solution was filtered to obtain a benzylpyrazinium bromide in white color. This benzylpyrazinium bromide was dissolved in 30 ml of distilled water and filtered to obtain a solution in which no purity (insoluble material) was contained. To said solution 5.17 g (20 mmol) of NaSbF6 was added to obtain a white product, which was then subjected to recrystallization by the use of methyl alcohol to give 4.84 g of N-benzylpyrazinium hexafluoroantimonate (BPH; a sort of Sb-A type curing agent, cationic latent catalytic curing agent containing hexafluoroantimonate) as a white reaction product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-1-pyrazinium Bromide
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